![molecular formula C24H23NO2 B585799 [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1936529-84-8](/img/structure/B585799.png)

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Übersicht

Beschreibung

JWH 018 N-(2-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite derived from JWH 018, a potent synthetic cannabinoid. This compound is formed through the monohydroxylation of the alkyl side chain of JWH 018 by cytochrome P450 enzymes. It is primarily used in forensic and toxicological research to detect the presence of JWH 018 in biological samples .

Vorbereitungsmethoden

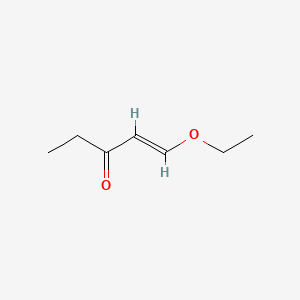

Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-(2-hydroxypentyl) metabolite involves the hydroxylation of JWH 018. This process is typically carried out using cytochrome P450 enzymes in vitro. The reaction conditions include the use of human liver microsomes or recombinant cytochrome P450 enzymes, with the reaction mixture incubated at 37°C for a specified period .

Industrial Production Methods: Industrial production of JWH 018 N-(2-hydroxypentyl) metabolite is not common due to its primary use in research. it can be synthesized in bulk using chemical synthesis methods involving the hydroxylation of JWH 018 under controlled laboratory conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die primäre Reaktion, die JWH 018 N-(2-Hydroxypentyl)-Metabolit durchläuft, ist die Oxidation, bei der die Hydroxylgruppe weiter oxidiert werden kann, um Carbonsäuren zu bilden.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen auftreten, bei denen die Hydroxylgruppe wieder in eine Alkylgruppe umgewandelt wird.

Substitution: Substitutionsreaktionen können an der Hydroxylgruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte:

Oxidation: Carbonsäuren und Ketone.

Reduktion: Alkyl-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Chemie: JWH 018 N-(2-Hydroxypentyl)-Metabolit wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von JWH 018 in biologischen Proben verwendet. Es wird auch in Studien zur Untersuchung der Stoffwechselwege von synthetischen Cannabinoiden verwendet .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um den Metabolismus und die Pharmakokinetik von synthetischen Cannabinoiden zu untersuchen. Sie hilft zu verstehen, wie diese Verbindungen im Körper verarbeitet werden und welche potenziellen Auswirkungen sie haben .

Medizin: Obwohl es nicht therapeutisch eingesetzt wird, ist JWH 018 N-(2-Hydroxypentyl)-Metabolit in der forensischen Medizin wichtig, um den Konsum von synthetischen Cannabinoiden in der klinischen und forensischen Toxikologie nachzuweisen .

Industrie: In der Industrie wird diese Verbindung bei der Entwicklung von Analysemethoden für den Nachweis von synthetischen Cannabinoiden in verschiedenen Produkten eingesetzt .

Wirkmechanismus

JWH 018 N-(2-Hydroxypentyl)-Metabolit entfaltet seine Wirkung durch die Bindung an Cannabinoid-Rezeptoren, insbesondere CB1- und CB2-Rezeptoren. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das verschiedene physiologische Prozesse wie Schmerz, Stimmung und Appetit reguliert. Die Bindung dieses Metaboliten an Cannabinoid-Rezeptoren ahmt die Wirkungen natürlich vorkommender Endocannabinoide nach, was zu einer veränderten Neurotransmitterfreisetzung und anschließenden physiologischen Wirkungen führt .

Wirkmechanismus

JWH 018 N-(2-hydroxypentyl) metabolite exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of this metabolite to cannabinoid receptors mimics the effects of naturally occurring endocannabinoids, leading to altered neurotransmitter release and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- JWH 018 N-(5-Hydroxypentyl)-Metabolit

- JWH 073 N-(3-Hydroxybutyl)-Metabolit

- AM-2201 N-(4-Hydroxypentyl)-Metabolit

Vergleich: JWH 018 N-(2-Hydroxypentyl)-Metabolit ist durch seine spezifische Hydroxylierungsstelle an der Alkylseitenkette einzigartig. Dieser strukturelle Unterschied kann seine Bindungsaffinität zu Cannabinoid-Rezeptoren und seine metabolische Stabilität beeinflussen. Verglichen mit JWH 018 N-(5-Hydroxypentyl)-Metabolit, der eine Hydroxylgruppe an der terminalen Position hat, kann JWH 018 N-(2-Hydroxypentyl)-Metabolit unterschiedliche pharmakokinetische Eigenschaften und Stoffwechselwege aufweisen .

Eigenschaften

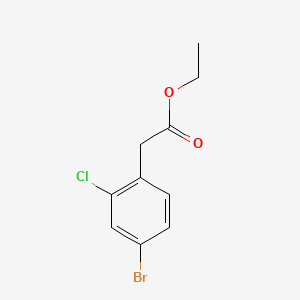

IUPAC Name |

[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOUPJBNCNTOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017865 | |

| Record name | JWH-018 N-(2-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936529-84-8 | |

| Record name | [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-018 N-(2-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

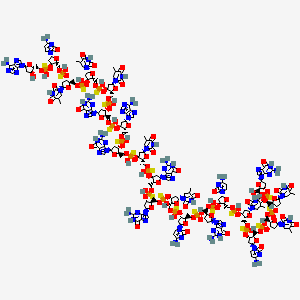

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

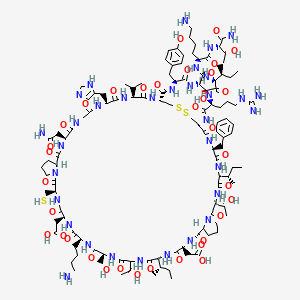

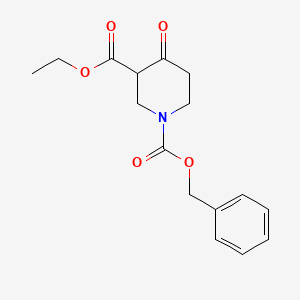

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)

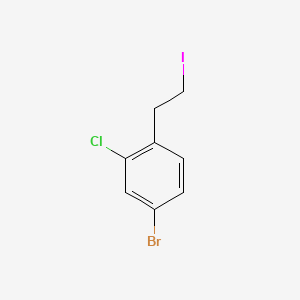

![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)